2-[(4-MethylpiperaZino)methyl]phenylZinc bromide
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Overview
Description
2-[(4-Methylpiperazino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and versatility, making it a valuable reagent in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylpiperazino)methyl]phenylzinc bromide typically involves the reaction of 2-[(4-Methylpiperazino)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-[(4-Methylpiperazino)methyl]bromobenzene+Zn→2-[(4-Methylpiperazino)methyl]phenylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylpiperazino)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Oxidation and reduction: Can participate in redox reactions, although these are less common.
Coupling reactions: Often used in cross-coupling reactions such as Negishi coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Typically involves electrophiles like alkyl halides or acyl chlorides under mild conditions.
Coupling reactions: Often require palladium or nickel catalysts and are conducted under inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
2-[(4-Methylpiperazino)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Can be used to modify biological molecules for studying biochemical pathways.
Industry: Used in the production of fine chemicals and materials science.
Mechanism of Action
The mechanism by which 2-[(4-Methylpiperazino)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution or coupling reactions, to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-[(4-Methylpiperazino)methyl]phenylzinc bromide
- 3-Fluoro-4-[(4-Morpholino)methyl]phenylzinc bromide
Uniqueness
2-[(4-Methylpiperazino)methyl]phenylzinc bromide is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it may offer advantages in terms of reaction conditions, yield, and the types of products formed.
Properties
Molecular Formula |
C12H17BrN2Zn |
---|---|
Molecular Weight |
334.6 g/mol |
IUPAC Name |
bromozinc(1+);1-methyl-4-(phenylmethyl)piperazine |
InChI |
InChI=1S/C12H17N2.BrH.Zn/c1-13-7-9-14(10-8-13)11-12-5-3-2-4-6-12;;/h2-5H,7-11H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
JUVBUMZPYBNYNE-UHFFFAOYSA-M |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=[C-]2.[Zn+]Br |
Origin of Product |
United States |
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